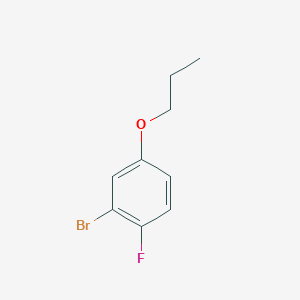

2-Bromo-1-fluoro-4-propoxybenzene

Beschreibung

2-Bromo-1-fluoro-4-propoxybenzene (CAS: 1547625-49-9) is a substituted benzene derivative with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol. It is characterized by three substituents: a bromine atom at the ortho-position (C2), a fluorine atom at the para-position (C1), and a propoxy group at the meta-position (C4) relative to the fluorine . The compound has a minimum purity of 95% and is primarily intended for laboratory use, though commercial availability has been discontinued as of 2025 .

Eigenschaften

IUPAC Name |

2-bromo-1-fluoro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMMCKRWWFATJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-propoxybenzene typically involves the bromination and fluorination of a propoxybenzene precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the aromatic ring in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like iron(III) bromide for bromination and silver fluoride for fluorination.

Industrial Production Methods

Industrial production of 2-Bromo-1-fluoro-4-propoxybenzene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-fluoro-4-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The propoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-fluoro-4-propoxybenzene is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism by which 2-Bromo-1-fluoro-4-propoxybenzene exerts its effects depends on its interaction with molecular targets. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The propoxy group can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-bromo-1-fluoro-4-propoxybenzene, a comparison is made with three structurally related brominated/fluorinated aromatic compounds:

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

- Molecular Formula : C₆H₆BrN₂

- Molecular Weight : 201.03 g/mol

- Substituents: Bromine at C4, amino groups at C1 and C2.

- Purity : 100% (mass) .

- Applications: Used in synthesis of dyes, coordination complexes, or pharmaceutical intermediates due to its dual amino groups, which enable nucleophilic substitution or chelation .

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)

- Molecular Formula: C₇H₅BrFNO₃

- Molecular Weight : 274.02 g/mol

- Substituents : Bromine (C1), fluorine (C3), methoxy (C2), and nitro (C4).

- Purity : 95% .

- Applications : Nitro and methoxy groups enhance reactivity in electrophilic aromatic substitution (e.g., Suzuki coupling), making it valuable in agrochemical or polymer synthesis.

- Safety : Contaminated clothing must be removed immediately; inhalation risks necessitate ventilation .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

- Molecular Formula : C₇H₃BrF₄O

- Molecular Weight : 275.0 g/mol

- Substituents : Bromine (C4), fluorine (C2), and trifluoromethoxy (C1).

- Purity: Not specified, but commercial availability confirmed .

- Applications : The electron-withdrawing trifluoromethoxy group enhances stability in high-temperature reactions, suggesting utility in electronic materials or liquid crystals.

- Safety: Limited hazard data available, though fluorinated compounds often require specialized handling.

Comparative Analysis

Structural and Functional Differences

| Property | 2-Bromo-1-fluoro-4-propoxybenzene | 4-Bromo-1,2-diaminobenzene | 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene |

|---|---|---|---|---|

| Key Substituents | Br, F, OPr | Br, NH₂, NH₂ | Br, F, OMe, NO₂ | Br, F, OCF₃ |

| Molecular Weight (g/mol) | 233.08 | 201.03 | 274.02 | 275.0 |

| Purity | ≥95% | 100% | 95% | Not specified |

| Reactivity | Moderate (propoxy is weakly donating) | High (amino groups nucleophilic) | High (nitro group strongly electron-withdrawing) | Moderate (trifluoromethoxy stabilizes ring) |

| Primary Applications | Lab-scale synthesis | Dye/pharmaceutical intermediates | Agrochemicals, polymers | Electronic materials |

Biologische Aktivität

2-Bromo-1-fluoro-4-propoxybenzene is an organofluorine compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

2-Bromo-1-fluoro-4-propoxybenzene has the molecular formula and features a propoxy group that enhances its lipophilicity, facilitating its interaction with biological membranes. The presence of bromine and fluorine atoms contributes to its reactivity and potential biological effects.

The biological activity of 2-Bromo-1-fluoro-4-propoxybenzene is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to alterations in enzyme activities, receptor binding, and modulation of signaling pathways. The propoxy group plays a critical role in enhancing the compound's bioavailability, allowing it to penetrate cell membranes more effectively.

Enzyme Interactions

Research indicates that 2-Bromo-1-fluoro-4-propoxybenzene can serve as a substrate or inhibitor for specific enzymes. Its interactions can influence metabolic pathways, potentially leading to therapeutic applications in drug development.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that 2-Bromo-1-fluoro-4-propoxybenzene inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may lead to increased bioavailability of co-administered drugs by reducing their metabolic clearance.

- Cell Proliferation Studies : In vitro studies using cancer cell lines showed that treatment with 2-Bromo-1-fluoro-4-propoxybenzene resulted in altered cell proliferation rates. The compound was found to induce apoptosis in certain cancer cells, suggesting potential anticancer properties.

Toxicological Profile

While the biological activity of 2-Bromo-1-fluoro-4-propoxybenzene shows promise, understanding its toxicity is essential for evaluating its safety for therapeutic use. Preliminary toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully elucidate its safety profile.

Research Applications

2-Bromo-1-fluoro-4-propoxybenzene is utilized in various research applications:

- Synthetic Chemistry : It serves as an intermediate in the synthesis of complex organic molecules.

- Biochemical Assays : The compound is used as a probe in studies investigating enzyme interactions and cellular processes.

- Material Science : Its unique properties make it suitable for developing advanced materials and polymers.

Comparative Analysis

| Property | 2-Bromo-1-fluoro-4-propoxybenzene | Similar Compounds |

|---|---|---|

| Molecular Formula | C9H10BrF | C8H9BrF (similar structure) |

| Lipophilicity | High | Moderate |

| Enzyme Interaction Potential | Yes | Varies |

| Toxicity | Low (preliminary data) | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.